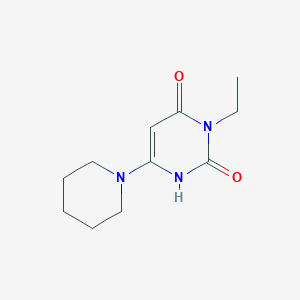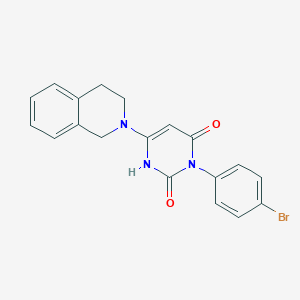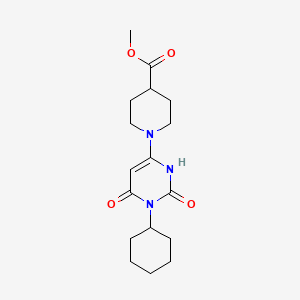
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CHPPTD) is a synthetic compound with a unique chemical structure and a wide range of applications in scientific research. It is a cyclic compound that contains a piperazine moiety and a cyclohexyl ring, and is used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug delivery. CHPPTD has been studied extensively in recent years, and its potential applications are becoming increasingly apparent.
Aplicaciones Científicas De Investigación
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications, including drug delivery, drug development, and biochemical and physiological studies. It has been used as a drug-delivery agent, as it can be used to target specific tissues and organs in the body. It has also been used in drug development, as it can be used to study the interaction between drugs and their targets. Additionally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood, but it is believed to interact with certain receptors in the body, such as the serotonin receptor. It is believed that 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione binds to the serotonin receptor, which then triggers a cascade of biochemical reactions that results in the desired effect. Additionally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to interact with other receptors in the body, such as the dopamine receptor, and is believed to be involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively in recent years, and its potential effects on the body are becoming increasingly apparent. It has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of gene expression, and the inhibition of certain enzymes. Additionally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, and has been shown to reduce the risk of certain diseases, such as cancer and heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications, and can be used in a variety of experiments. However, there are some limitations to using 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in experiments, such as its relatively short half-life and its potential to interact with other compounds in the body.
Direcciones Futuras
The potential applications of 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are vast, and there are a number of promising future directions for its use. These include the development of new drug delivery systems, the study of its effects on the body, and the development of new drugs and therapies. Additionally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could be used to study the effects of drugs on the brain, and could be used to develop new treatments for neurological disorders. Furthermore, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could be used to study the effects of drugs on cancer cells, and could be used to develop new treatments for cancer. Finally, 3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could be used to study the effects of drugs on the immune system, and could be used to develop new treatments for autoimmune diseases.
Métodos De Síntesis
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be synthesized via a number of methods, including a one-pot reaction, a multi-step reaction, and a solid-phase synthesis. The one-pot reaction involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine. The multi-step reaction involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine, and finally the reaction of the product with a suitable reagent. The solid-phase synthesis involves the reaction of a cyclohexyl halide with a piperazine, followed by the addition of a base and a tetrahydropyrimidine, and finally the reaction of the product with a suitable reagent on a solid support.
Propiedades
IUPAC Name |
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19-15-18(21-20(26)24(19)17-9-5-2-6-10-17)23-13-11-22(12-14-23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMKCBIEQCASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6576239.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6576250.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B6576258.png)
![11-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene](/img/structure/B6576263.png)
![3-cyclohexyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576264.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B6576270.png)
![5-[(3-fluorophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6576274.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576275.png)
![6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576277.png)
![3-cyclohexyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576282.png)

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)